5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
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Overview
Description
5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is an organic compound that features a bromine atom, a boron-containing dioxaborolane ring, and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine typically involves the reaction of a brominated precursor with a boron-containing reagent. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine exerts its effects depends on the specific reaction or application. In coupling reactions, the boron-containing dioxaborolane ring facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the activation of the boron atom by a palladium catalyst, followed by the formation of a carbon-boron bond and subsequent coupling with an aryl or vinyl halide .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound features a thiazole ring instead of a pentan-1-amine chain.
Tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound contains a pyrazole ring and a piperidine moiety.
Uniqueness
5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is unique due to its combination of a bromine atom, a boron-containing dioxaborolane ring, and an amine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C11H23BBrNO2 |
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Molecular Weight |
292.02 g/mol |
IUPAC Name |
5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H23BBrNO2/c1-10(2)11(3,4)16-12(15-10)9(14)7-5-6-8-13/h9H,5-8,14H2,1-4H3 |
InChI Key |
CPERGQLZWYJKLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCCBr)N |
Origin of Product |
United States |
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